molecular formula C17H21Cl2NO2 B5369285 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride

2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride

Cat. No. B5369285
M. Wt: 342.3 g/mol
InChI Key: JTCITEALQHYWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as CEP-33779 and is a selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.

Mechanism of Action

CEP-33779 is a selective inhibitor of the 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride and STAT3 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting these pathways, CEP-33779 may prevent the growth and survival of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer, CEP-33779 has been shown to inhibit tumor growth and metastasis by inducing cell cycle arrest and apoptosis. Additionally, CEP-33779 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, CEP-33779 has been shown to have immunomodulatory effects by regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments, including its selectivity for 2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride and STAT3 signaling pathways, making it a useful tool for studying these pathways. Additionally, CEP-33779 has been shown to have low toxicity and good pharmacokinetics, making it a potential candidate for clinical trials. However, CEP-33779 has some limitations, including its complex synthesis method and limited solubility in aqueous solutions.

Future Directions

For research related to CEP-33779 include clinical trials, elucidation of its mechanism of action, optimization of its synthesis method, and development of novel derivatives.

Synthesis Methods

The synthesis of CEP-33779 involves multiple steps, including the protection of the phenol group, the formation of the benzylamine intermediate, and the final deprotection of the phenol group to obtain the desired product. The synthesis method is complex and requires the use of various reagents and solvents, making it a challenging process that requires significant expertise.

Scientific Research Applications

CEP-33779 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit tumor growth and metastasis in preclinical models. Additionally, CEP-33779 has been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CEP-33779 has been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders.

properties

IUPAC Name

2-[(5-chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-2-21-17-9-8-15(18)10-14(17)11-19-12-16(20)13-6-4-3-5-7-13;/h3-10,16,19-20H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCITEALQHYWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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